3-[Bis(methylsulfanyl)methylidene]cholestane
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Overview
Description
3-[Bis(methylsulfanyl)methylidene]cholestane is a synthetic organic compound that belongs to the class of cholestane derivatives This compound is characterized by the presence of two methylsulfanyl groups attached to a cholestane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]cholestane typically involves the reaction of cholestane derivatives with methylsulfanyl reagents. One common method is the reaction of cholestane with bis(methylsulfanyl)methylene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]cholestane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cholestane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Bis(methylsulfanyl)methylidene]cholestane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]cholestane involves its interaction with various molecular targets. The methylsulfanyl groups can undergo redox reactions, influencing cellular redox balance and potentially affecting signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(methylsulfanyl)methylidene]malononitrile: Another compound with bis(methylsulfanyl) groups, used in organic synthesis and studied for its biological activities.
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: A related compound used in the synthesis of heterocyclic compounds.
Uniqueness
3-[Bis(methylsulfanyl)methylidene]cholestane is unique due to its cholestane backbone, which imparts distinct structural and chemical properties
Properties
CAS No. |
56772-73-7 |
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Molecular Formula |
C30H52S2 |
Molecular Weight |
476.9 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-3-[bis(methylsulfanyl)methylidene]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52S2/c1-20(2)9-8-10-21(3)25-13-14-26-24-12-11-23-19-22(28(31-6)32-7)15-17-29(23,4)27(24)16-18-30(25,26)5/h20-21,23-27H,8-19H2,1-7H3/t21-,23?,24+,25-,26+,27+,29+,30-/m1/s1 |
InChI Key |
XVNIBUKSXLDPSS-BTSBEZGCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=C(SC)SC)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=C(SC)SC)C4)C)C |
Origin of Product |
United States |
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